molecular formula C20H30N2O5 B14891770 2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate

2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate

Cat. No.: B14891770
M. Wt: 378.5 g/mol
InChI Key: SMKPOQAIVWXDFN-DLBZAZTESA-N
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Description

2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate is a complex organic compound with a molecular formula of C22H26N2O7. This compound is notable for its unique structure, which includes a piperidine ring substituted with a benzyloxyamino group and a tert-butoxycarbonyl (boc) protecting group. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The boc group serves as a protective moiety, ensuring the compound’s stability during biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylic acid benzyl ester ethanedioate
  • (2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylic acid ethyl ester ethanedioate
  • (2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylic acid methyl ester ethanedioate

Uniqueness

2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate is unique due to its combination of a piperidine ring, benzyloxyamino group, and boc protecting group. This structure provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C20H30N2O5

Molecular Weight

378.5 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R,5S)-5-(phenylmethoxyamino)piperidine-1,2-dicarboxylate

InChI

InChI=1S/C20H30N2O5/c1-5-25-18(23)17-12-11-16(13-22(17)19(24)27-20(2,3)4)21-26-14-15-9-7-6-8-10-15/h6-10,16-17,21H,5,11-14H2,1-4H3/t16-,17+/m0/s1

InChI Key

SMKPOQAIVWXDFN-DLBZAZTESA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)NOCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)NOCC2=CC=CC=C2

Origin of Product

United States

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